![molecular formula C20H25N3O4 B3686248 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B3686248.png)
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a nitro group, connected via a piperazine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the aromatic rings: The aromatic rings can be introduced through nucleophilic substitution reactions. For instance, the 3,4-dimethoxyphenyl group can be attached using a suitable halide derivative in the presence of a base.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant properties. The structural modifications present in 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine may enhance its efficacy as a serotonin receptor modulator. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
2. Antitumor Activity
The compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The nitrophenyl group is known to contribute to cytotoxicity against various cancer types, thus warranting further exploration into its mechanisms of action and efficacy in vivo .
3. Antimicrobial Properties
Another area of application is in antimicrobial research. Compounds containing piperazine moieties have demonstrated significant antibacterial and antifungal activities. The presence of the dimethoxyphenyl group may enhance these properties by improving the compound's interaction with microbial cell membranes .
Material Science Applications
1. Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its ability to form stable bonds can enhance the mechanical properties of polymers, making them more durable and resistant to environmental factors .
2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be incorporated into coatings and adhesives, providing enhanced adhesion properties and resistance to degradation under various conditions.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the piperazine ring can interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-[(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound has similar structural features but differs in the substitution pattern on the aromatic rings.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring, which imparts different chemical and biological properties.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H16N2O5
- Molecular Weight : 316.31 g/mol
- CAS Number : 120275-48-1
Piperazine derivatives, including the compound , have demonstrated various biological activities primarily through interactions with neurotransmitter receptors and modulation of cellular pathways. The following mechanisms have been identified:
- Receptor Binding : Piperazines often exhibit affinity for aminergic receptors, which play significant roles in neurotransmission and are implicated in several psychiatric disorders .
- Antiproliferative Effects : Studies have shown that certain piperazine derivatives can induce cell death in cancer cell lines through mechanisms such as necroptosis and apoptosis .
- Antioxidative Properties : Some derivatives have been reported to protect neuronal cells from oxidative stress by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Cell Line Studies : In vitro studies on K562 leukemic cells demonstrated that piperazine derivatives could trigger cell death mechanisms. The compound's ability to bind to dopamine receptors suggests a potential role in treating mood disorders .
- Oxidative Stress Research : A study on SH-SY5Y cells indicated that certain piperazine derivatives could significantly reduce oxidative damage at concentrations as low as 20 μM, highlighting their therapeutic potential for neurodegenerative diseases .
- Comparative Analysis : A comparative study of various piperazine derivatives found that modifications at specific positions on the piperazine ring could enhance biological activity, suggesting that structural optimization is crucial for developing more effective compounds .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-8-7-16(13-20(19)27-2)14-21-9-11-22(12-10-21)15-17-5-3-4-6-18(17)23(24)25/h3-8,13H,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSBCVLDRWODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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